

Chmfl-PI3KD-317: A Technical Guide to its Target Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of **Chmfl-PI3KD-317**, a potent and orally active inhibitor of Phosphoinositide 3-kinase delta (PI3K δ). The data presented herein, collated from published research, demonstrates the high selectivity of this compound, making it a valuable tool for research and a potential candidate for therapeutic development in areas such as B-cell malignancies.

Biochemical Selectivity Profile

Chmfl-PI3KD-317 exhibits exceptional potency against PI3K δ with an IC50 of 6 nM.[1] Its selectivity is pronounced when compared to other isoforms within the PI3K family and the broader PIKK family, showing over 10 to 1500-fold greater selectivity for PI3K δ .[1]

Table 1: Biochemical Potency and Selectivity of Chmfl-PI3KD-317 against PI3K Isoforms and other PIKK Family Members



Target	IC50 (nM)	Selectivity Fold vs. Pl3Kδ	
ΡΙ3Κδ	6	1	
ΡΙ3Κα	62.6	>10	
РІЗКβ	284	>47	
РІЗКу	202.7	>33	
PIK3C2A	>10000	>1667	
PIK3C2B	882.3	>147	
VPS34	1801.7	>300	
PI4KIIIA	574.1	>95	
PI4KIIIB	300.2	>50	

Data sourced from multiple references.[1]

Furthermore, in a broad kinase panel screening against 468 kinases and their mutants, **Chmfl-PI3KD-317** displayed an excellent selectivity profile at a concentration of 1 μ M, indicating minimal off-target activity against a wide range of protein kinases.[2]

Cellular Activity and Selectivity

In a cellular context, **Chmfl-PI3KD-317** demonstrates potent and selective inhibition of the PI3K δ -mediated signaling pathway. It effectively inhibits the phosphorylation of Akt at threonine 308 (T308) in Raji cells, a Burkitt's lymphoma cell line, with an EC50 of 4.3 nM.[3] Critically, it does not significantly inhibit the phosphorylation of Akt mediated by PI3K α , β , or γ , underscoring its isoform selectivity within a cellular environment.[2]

Table 2: Cellular Activity of Chmfl-PI3KD-317



Cell Line	Assay	Endpoint	EC50 / GI50
Raji	Akt Phosphorylation (T308)	Inhibition	4.3 nM[3]
PF382	Antiproliferation	Growth Inhibition	3.5 ± 0.8 μM[4]
NALM-6	Antiproliferation	Growth Inhibition	4.0 ± 0.9 μM[4]
MV4-11	Antiproliferation	Growth Inhibition	4.8 ± 0.2 μM[4]
MOLM-14	Antiproliferation	Growth Inhibition	3.3 ± 0.2 μM[4]
MOLM-13	Antiproliferation	Growth Inhibition	3.0 ± 0.4 μM[4]

Experimental Protocols

The following outlines the methodologies employed in the key experiments cited in this guide.

Biochemical Kinase Assay (ADP-Glo™)

The enzymatic activity of PI3K isoforms was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

Protocol:

- Reaction Setup: The kinase reaction is performed in a buffer containing the respective PI3K enzyme, the substrate (e.g., PIP2), and ATP.
- Inhibitor Addition: Chmfl-PI3KD-317 is added at varying concentrations to determine its inhibitory effect.
- Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase reaction to proceed.
- ADP-Glo[™] Reagent Addition: After incubation, the ADP-Glo[™] Reagent is added to terminate
 the kinase reaction and deplete the remaining ATP.



- Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert
 the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to
 produce a luminescent signal.
- Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay

The inhibitory effect of **Chmfl-PI3KD-317** on the PI3K signaling pathway in cells was assessed by measuring the phosphorylation status of Akt.

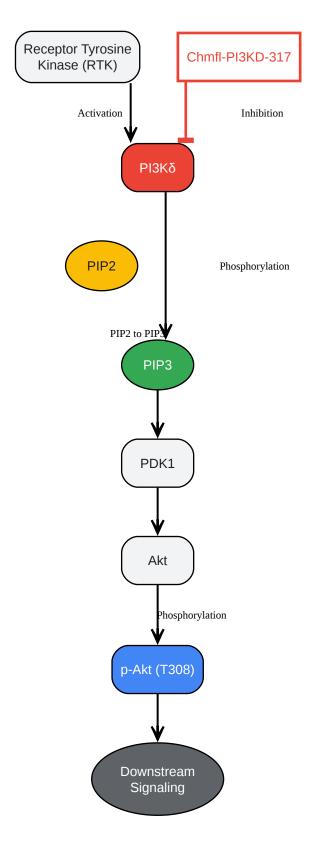
Protocol:

- Cell Culture and Treatment: Raji cells are cultured under standard conditions and then treated with various concentrations of Chmfl-Pl3KD-317 for a specified period.
- Cell Lysis: Following treatment, the cells are lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (T308) and total Akt.
- Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Akt to total Akt is calculated. The EC50 value is determined by plotting the inhibition of Akt phosphorylation against the concentration of Chmfl-Pl3KD-317.

Visualized Signaling Pathway and Experimental Workflow



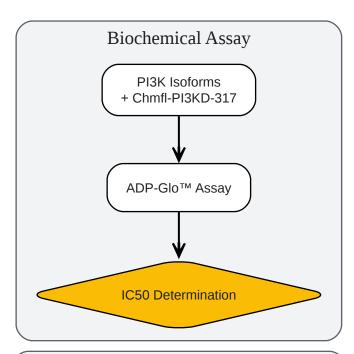
To further elucidate the mechanism and experimental approach, the following diagrams are provided.

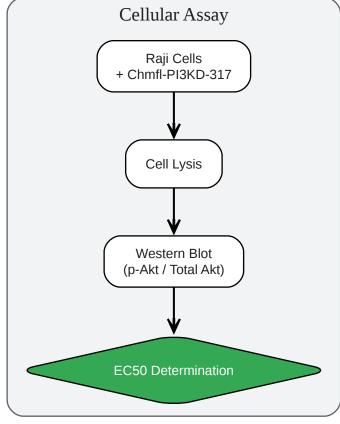




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Caption: PI3Kδ Signaling Pathway Inhibition by Chmfl-PI3KD-317.







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Caption: Workflow for Assessing Chmfl-Pl3KD-317 Selectivity.

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